cis-Dichlorodicarbonylplatinum(II), (99.9%-Pt)

Übersicht

Beschreibung

Cis-Dichlorodicarbonylplatinum(II), (99.9%-Pt) is an organometallic compound . It is used in various applications such as thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .

Molecular Structure Analysis

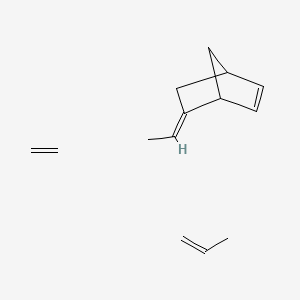

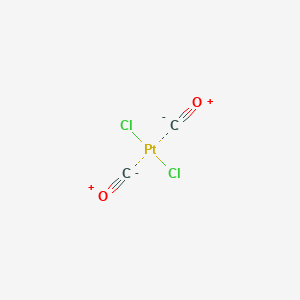

The molecular formula of cis-Dichlorodicarbonylplatinum(II) is C2Cl2O2Pt . It has a formula weight of 322.0 .Physical And Chemical Properties Analysis

Cis-Dichlorodicarbonylplatinum(II) appears as an off-white to light pink solid . It is air sensitive, light sensitive, and moisture sensitive . It should be stored at temperatures not exceeding -18°C .Wissenschaftliche Forschungsanwendungen

Molecular Mechanisms of Action

cis-Dichlorodicarbonylplatinum(II), also known as cisplatin, has been extensively studied for its application in cancer therapy. Its primary mechanism involves crosslinking with purine bases on DNA, which interferes with DNA repair mechanisms, leading to DNA damage and apoptosis in cancer cells. This property has made cisplatin effective against various types of cancers, including carcinomas, germ cell tumors, lymphomas, and sarcomas (Dasari & Tchounwou, 2014).

DNA Interaction and Resistance

Cisplatin's anticancer effects are attributed to DNA lesions it generates, followed by activation of the DNA damage response and induction of apoptosis. However, resistance to cisplatin can develop, leading to therapeutic failure. Research has identified several mechanisms for cisplatin resistance, including alterations in DNA-cisplatin adducts and cellular signaling pathways (Galluzzi et al., 2012).

Structural Insights

The structural impact of cisplatin on DNA has been a significant focus of study. It induces local structural changes in DNA, including unwinding and bending toward the minor groove, which are vital for the formation and repair of DNA cross-links in chromatin (Huang et al., 1995).

Pharmacological Studies

Pharmacological studies of cisplatin have characterized its toxicity and distribution in humans and animals, emphasizing its bi-phasic decay and significant protein binding. These studies have been crucial in understanding the drug's behavior in the body and informing dosage and administration strategies (Deconti et al., 1973).

Systems Biology of Resistance

A systems biology approach has provided insights into the complex mechanisms of cisplatin resistance. This includes both nuclear and cytoplasmic components, and a better understanding of these mechanisms can inform strategies to prevent or reverse resistance (Galluzzi et al., 2014).

Comparative Studies with DNA and RNA

Comparative studies have explored cisplatin's interactions with DNA and RNA. These studies reveal differences in binding modes and stability between cis- and trans-platin with DNA and RNA, shedding light on why cisplatin is effective as an antitumor agent while its trans isomer is not (Nafisi & Norouzi, 2009).

Safety and Hazards

Cis-Dichlorodicarbonylplatinum(II) is not classified according to the Globally Harmonized System (GHS) . It should be handled under inert gas . If it comes in contact with eyes, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and kept tightly closed . It should be disposed of in accordance with local/regional/national/international regulations .

Zukünftige Richtungen

The future directions of cis-Dichlorodicarbonylplatinum(II) and similar platinum-based drugs involve overcoming the problems associated with traditional platinum (II) therapy such as many side effects and the development of chemoresistance . This could be achieved by rational selection of the axial ligands that allows to impart to the Pt (IV) prodrugs optimal hydro-/lipophilicity, red-ox stability, specific targeting and delivery, improved cellular uptake, and drug accumulation .

Wirkmechanismus

Target of Action

The primary target of cis-Dichlorodicarbonylplatinum(II), also known as cisplatin, is DNA . It interacts with cellular macromolecules and exerts its cytotoxic effects through a series of biochemical mechanisms by binding to DNA .

Mode of Action

Cisplatin interacts with DNA to form DNA adducts , primarily intrastrand crosslink adducts . These adducts activate several signal transduction pathways, including those involving ATR, p53, p73, and MAPK, and culminate in the activation of apoptosis . The compound’s interaction with its targets results in changes at the molecular level, leading to cell death .

Biochemical Pathways

The affected pathways include those involved in regulating drug uptake, the signaling of DNA damage, cell-cycle checkpoints and arrest, DNA repair, and cell death . The compound’s action leads to the production of reactive oxygen species through lipid peroxidation, activation of various signal transduction pathways, induction of p53 signaling and cell cycle arrest, upregulation of pro-apoptotic genes/proteins, and down-regulation of proto-oncogenes and anti-apoptotic genes/proteins .

Pharmacokinetics

The pharmacokinetics of cisplatin involves its absorption into the cancer cell, followed by its interaction with cellular macromolecules . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability.

Result of Action

The molecular and cellular effects of cisplatin’s action include the inhibition of DNA synthesis and cell growth . Its primary molecular mechanism of action has been associated with the induction of both intrinsic and extrinsic pathways of apoptosis .

Action Environment

The action, efficacy, and stability of cisplatin can be influenced by environmental factors. For instance, the compound is air sensitive, light sensitive, and moisture sensitive . It is recommended to handle and store the compound under inert gas . The compound’s action may also be influenced by the presence of other cellular nucleophiles of higher affinity for platinum .

Eigenschaften

IUPAC Name |

carbon monoxide;dichloroplatinum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CO.2ClH.Pt/c2*1-2;;;/h;;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKSTCHEYCNPDS-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].Cl[Pt]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl2O2Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311746 | |

| Record name | Dicarbonyldichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25478-60-8 | |

| Record name | Dicarbonyldichloroplatinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25478-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicarbonyldichloroplatinum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025478608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicarbonyldichloroplatinum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicarbonyldichloroplatinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

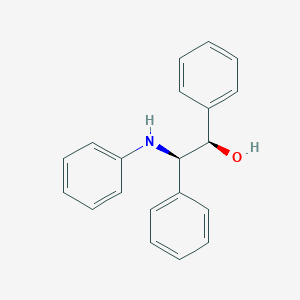

![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)